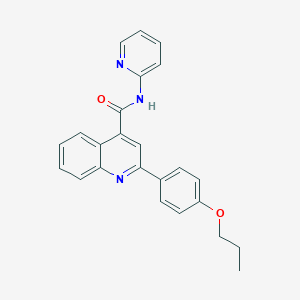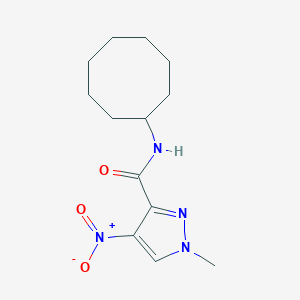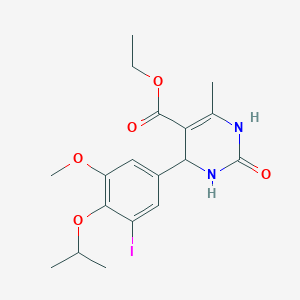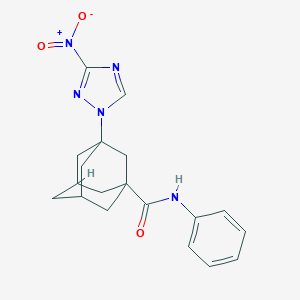
2-(4-propoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-propoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a quinoline core, a pyridine ring, and a propoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-propoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Propoxyphenyl Group: The propoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-propoxybenzene is reacted with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where 2-chloropyridine is reacted with the intermediate product from the previous step.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the intermediate product is reacted with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
2-(4-propoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where nucleophiles such as amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted pyridine derivatives.
科学研究应用
2-(4-propoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-propoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
相似化合物的比较
Similar Compounds
- 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide
- 2-(4-ethoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide
- 2-(4-butoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide
Uniqueness
2-(4-propoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its specific propoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs. The length and nature of the alkoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C24H21N3O2 |
|---|---|
分子量 |
383.4g/mol |
IUPAC 名称 |
2-(4-propoxyphenyl)-N-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O2/c1-2-15-29-18-12-10-17(11-13-18)22-16-20(19-7-3-4-8-21(19)26-22)24(28)27-23-9-5-6-14-25-23/h3-14,16H,2,15H2,1H3,(H,25,27,28) |
InChI 键 |
WBMULIJFJVWFDC-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=N4 |
规范 SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


METHANONE](/img/structure/B451517.png)
METHANONE](/img/structure/B451519.png)
![propyl 4-[(1-benzothiophen-3-ylcarbonyl)amino]benzoate](/img/structure/B451521.png)

![2,2-dibromo-N-[1-(4-ethylphenyl)ethyl]-1-methylcyclopropanecarboxamide](/img/structure/B451524.png)
![Propan-2-yl 2-[(cyclobutylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451525.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide](/img/structure/B451526.png)
![Propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B451527.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B451528.png)

![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B451531.png)

![2-(2-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B451535.png)
![2,2-dibromo-N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methylcyclopropanecarboxamide](/img/structure/B451536.png)
